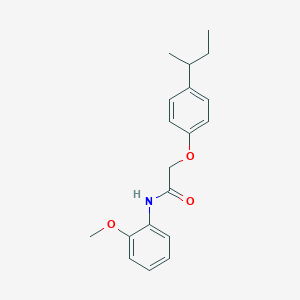![molecular formula C19H21ClN2O3 B251586 N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. This chemical compound is synthesized using a specific method and has been extensively researched for its scientific applications, mechanism of action, and physiological effects.
Mechanism of Action
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several biochemical and physiological effects, including reducing pain and inflammation, reducing fever, and reducing the risk of blood clots. It has been shown to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and gout.
Advantages and Limitations for Lab Experiments
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its ability to inhibit COX-2 enzymes, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, it also has limitations, including its potential to cause side effects in animals and humans, which can affect the results of experiments.
Future Directions
There are several future directions for research on N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, including its potential use in treating other conditions, such as Alzheimer's disease and cancer. Additionally, researchers are exploring the use of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide in combination with other drugs to enhance its effectiveness and reduce its side effects. Finally, researchers are investigating the potential for N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide to be used as a diagnostic tool for certain conditions, such as arthritis.
Synthesis Methods
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide is synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-(2-methylphenoxy)nitrobenzene. This compound is then reduced using hydrogen gas and a palladium catalyst to form 4-chloro-3-(2-methylphenoxy)aniline. This aniline is then acetylated using acetic anhydride to form 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}aniline. Finally, this compound is reacted with butyric anhydride to form N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide.
Scientific Research Applications
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively researched for its scientific applications, including its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide specifically inhibits COX-2, which is responsible for inflammation and pain in response to injury or disease.
properties
Molecular Formula |
C19H21ClN2O3 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-[4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-6-18(23)21-14-9-10-15(20)16(11-14)22-19(24)12-25-17-8-5-4-7-13(17)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
GZVWZRXMJGIOFJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)